molecular formula C7H8ClN3 B3030707 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944902-64-1

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3030707
CAS No.: 944902-64-1
M. Wt: 169.61
InChI Key: SAAGHRIZYAVSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a chlorine atom at the 4-position of the pyrimidine ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with 2-chloro-4,6-dichloropyrimidine under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as chlorination, cyclization, and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridopyrimidines.

    Oxidation Products: N-oxides of pyridopyrimidines.

    Reduction Products: Dihydropyridopyrimidines.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGHRIZYAVSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656822
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-64-1
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.